Dapdapda
Description
“Dapdapda” (scientifically denoted as this compound) is a trinucleoside diphosphate composed of three deoxyadenosine monomers linked by phosphodiester bonds . It has been extensively studied for its conformational properties, particularly in the context of nucleic acid stacking interactions and helical formation. Key structural features include:
- Molecular formula: C₃₀H₃₇N₁₅O₁₉P₂ (approximate molecular weight: 1,078.6 g/mol).
- Conformation: Exhibits a stacked helical structure in solution, stabilized by cooperative base-stacking interactions between adenine residues .
- Functional role: Serves as a model compound for studying short oligonucleotide behavior, including DNA/RNA hybridization and ligand-binding dynamics .
Properties
CAS No. |
25138-00-5 |
|---|---|
Molecular Formula |
C30H37N15O13P2 |
Molecular Weight |
877.7 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-[[2-[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-1-[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-phosphonooxyoxolan-2-yl]ethoxy]methyl]oxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C30H37N15O13P2/c31-25-21-28(37-6-34-25)43(9-40-21)18-1-12(46)13(54-18)2-15(24-16(58-60(50,51)52)4-20(56-24)45-11-42-23-27(33)36-8-39-30(23)45)53-5-17-14(57-59(47,48)49)3-19(55-17)44-10-41-22-26(32)35-7-38-29(22)44/h6-20,24,46H,1-5H2,(H2,31,34,37)(H2,32,35,38)(H2,33,36,39)(H2,47,48,49)(H2,50,51,52)/t12-,13+,14-,15?,16-,17+,18+,19+,20+,24+/m0/s1 |
InChI Key |
IRSGJDDINALTQP-PBCDLORESA-N |
SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CC(C4C(CC(O4)N5C=NC6=C(N=CN=C65)N)OP(=O)(O)O)OCC7C(CC(O7)N8C=NC9=C(N=CN=C98)N)OP(=O)(O)O)O |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CC([C@@H]4[C@H](C[C@@H](O4)N5C=NC6=C(N=CN=C65)N)OP(=O)(O)O)OC[C@@H]7[C@H](C[C@@H](O7)N8C=NC9=C(N=CN=C98)N)OP(=O)(O)O)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CC(C4C(CC(O4)N5C=NC6=C(N=CN=C65)N)OP(=O)(O)O)OCC7C(CC(O7)N8C=NC9=C(N=CN=C98)N)OP(=O)(O)O)O |
Synonyms |
2'-deoxyadenylyl-(3'-5')-2'-deoxyadenylyl-(3'-5)-2'-deoxyadenosine dApdApdA |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
dApdApdA is compared below with two structurally related polymers: polydeoxyadenylic acid (poly(dA)) and polyriboadenylic acid (poly(rA)) .
Structural and Conformational Differences
| Parameter | This compound | Poly(dA) | Poly(rA) |
|---|---|---|---|
| Backbone composition | Deoxyribose-phosphodiester | Deoxyribose-phosphodiester | Ribose-phosphodiester |
| Chain length | Trinucleotide (3 units) | Polymer (variable length) | Polymer (variable length) |
| Helical conformation | Stacked, non-canonical helix | Right-handed helix (B-DNA-like) | Flexible, single-stranded |
| Base-stacking | Cooperative, short-range | Extensive, long-range | Limited due to ribose flexibility |
Functional and Stability Comparisons
| Parameter | This compound | Poly(dA) | Poly(rA) |
|---|---|---|---|
| Thermal stability | Moderate (studied via CD/NMR) | High (Tm >70°C in neutral pH) | Low (Tm ~40°C, pH-dependent) |
| Applications | Oligonucleotide interaction studies | PCR primers, template synthesis | RNA-protein binding assays |
| Key limitations | Limited to short-sequence models | Poor solubility at high lengths | Susceptible to ribonuclease degradation |
Research Findings and Discussion
- Stacking cooperativity : this compound exhibits stronger stacking interactions per base compared to poly(dA) due to its truncated length, as demonstrated by nuclear magnetic resonance (NMR) and circular dichroism (CD) studies .
- Sugar backbone effects : Poly(rA) shows reduced stacking stability compared to poly(dA) and this compound, attributed to ribose’s 2′-OH group, which introduces steric hindrance and flexibility .
- Biological relevance : While poly(dA) is widely used in molecular biology (e.g., priming DNA synthesis), this compound’s utility lies in elucidating base-stacking thermodynamics in short DNA fragments .
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